![molecular formula C18H17NO2 B14364000 2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole CAS No. 93679-43-7](/img/structure/B14364000.png)
2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features an oxazole ring fused with a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole typically involves the reaction of 3-ethenylphenylmethanol with 4-bromophenyl-4,5-dihydro-1,3-oxazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control over reaction parameters can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced oxazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted phenyl oxazole derivatives.
科学的研究の応用
2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Oxazole: A simpler heterocyclic compound with similar structural features.
Isoxazole: An isomer of oxazole with the oxygen and nitrogen atoms in different positions.
Oxadiazole: A related compound with an additional nitrogen atom in the ring.
Uniqueness
2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern and the presence of the ethenyl group, which imparts distinct chemical and biological properties compared to other oxazole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
93679-43-7 |
|---|---|
分子式 |
C18H17NO2 |
分子量 |
279.3 g/mol |
IUPAC名 |
2-[4-[(3-ethenylphenyl)methoxy]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H17NO2/c1-2-14-4-3-5-15(12-14)13-21-17-8-6-16(7-9-17)18-19-10-11-20-18/h2-9,12H,1,10-11,13H2 |
InChIキー |
WFHITXUPGMRPNZ-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=CC(=C1)COC2=CC=C(C=C2)C3=NCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


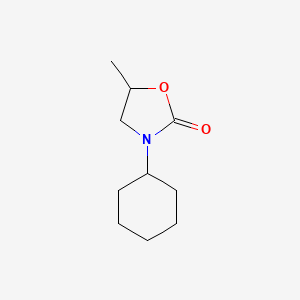
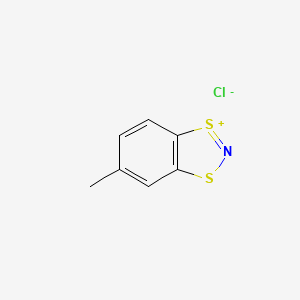
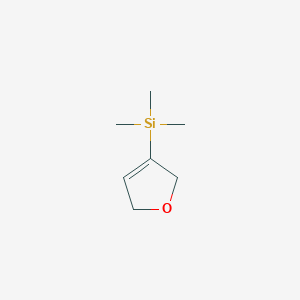
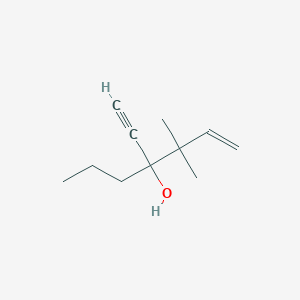
![[2-[(1-Methylpiperidin-4-yl)amino]phenyl]-phenylmethanone](/img/structure/B14363945.png)
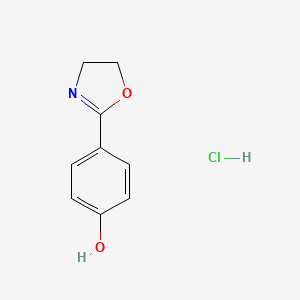
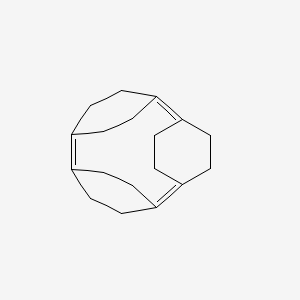
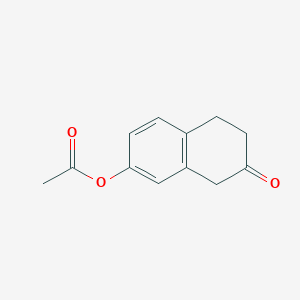
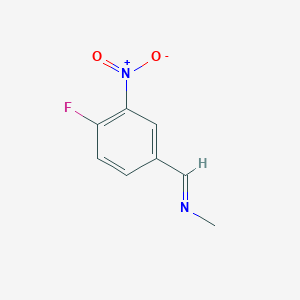
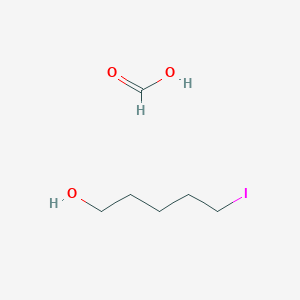
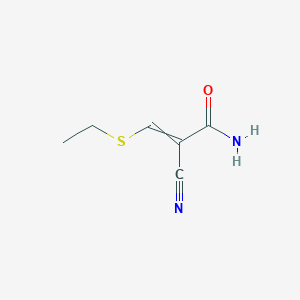
![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)
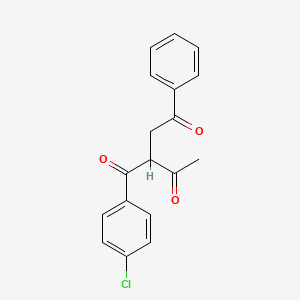
mercury](/img/structure/B14364020.png)
